2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

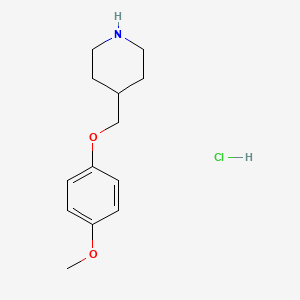

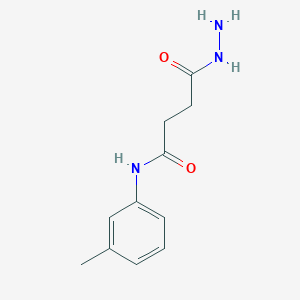

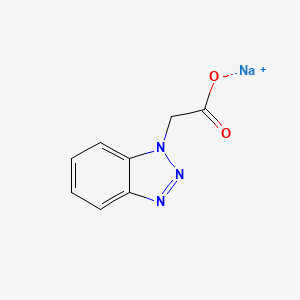

“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide” is a unique chemical compound with the empirical formula C12H11N3O2 and a molecular weight of 229.23 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

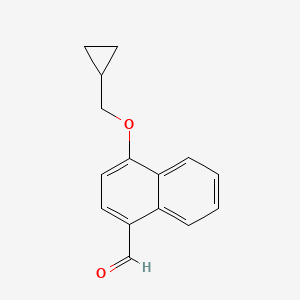

The SMILES string representation of this compound isO=C(N)CN1N=C(C2=CC=CC=C2)C(C=O)=C1 . This provides a text-based representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications

Application 1: Antimicrobial Studies

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : This compound has been used in the synthesis of hydrazone derivatives and azomethine and N-arylamine derivatives, which have shown potential as potent growth inhibitors of antibiotic-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii .

- Methods of Application or Experimental Procedures : The new coumarin-pyrazole-hydrazone hybrids are synthesized from commercially available starting materials and reagents using benign reaction conditions . Similarly, the azomethine and N-arylamine derivatives are synthesized and their antimicrobial activities are studied .

- Results or Outcomes : Several of these molecules have been found to be potent growth inhibitors of several strains of these tested bacteria with minimum inhibitory concentrations as low as 1.56 μg/mL . The active compounds against methicillin-resistant Staphylococcus aureus showed activity as low as 16 μg/mL .

Application 2: COX-2 Inhibitor Studies

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : This compound has been used in the synthesis of pyrazole and triazole derivatives, which have shown potential as selective COX-2 inhibitors . COX-2 is an enzyme that is overexpressed in various pathophysiological conditions such as inflammation, hyperalgesia, and cancer .

- Methods of Application or Experimental Procedures : The derivatives were synthesized by different reactions like Vilsmeier–Haack reaction and click reaction . In vitro COX-1 and COX-2 inhibition studies were conducted to evaluate their efficacy .

- Results or Outcomes : Five compounds were found to be potent and selective inhibitors of the COX-2 isozyme with IC50 values in the 0.551–0.002 μM range . For example, compound 15a showed the best inhibitory activity in comparison to all synthesized compounds including the reference celecoxib with IC50 = 0.002 μM .

properties

IUPAC Name |

2-(4-formyl-3-phenylpyrazol-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-13-15-11-21(20-18(15)14-7-3-1-4-8-14)12-17(23)19-16-9-5-2-6-10-16/h1-11,13H,12H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFPSLKDFHCUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

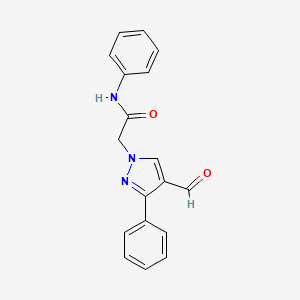

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)